molecular formula C3H9NO2S B1294423 N,N-Dimethylmethanesulfonamide CAS No. 918-05-8

N,N-Dimethylmethanesulfonamide

Cat. No. B1294423
CAS RN: 918-05-8
M. Wt: 123.18 g/mol
InChI Key: WCFDSGHAIGTEKL-UHFFFAOYSA-N
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Description

N,N-Dimethylmethanesulfonamide is a chemical compound that is part of the sulfonamide family. Sulfonamides are known for their wide range of biological activities, including enzyme inhibition, and are frequently used in synthetic organic chemistry due to their reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those related to N,N-dimethylmethanesulfonamide, can be achieved through various methods. For instance, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids has been used to produce N,N-diarylsulfonyl derivatives with moderate yields. Alternatively, chemical synthesis in water at a lower pH can yield N-arylsulfonyl-3-arylsulfonyl derivatives with higher yields . Another approach involves the dehydrative synthesis of N,N-dimethyl-1-propene-1-sulfonamide from N,N-dimethyl-2-hydroxypropanesulfonamide using a MeSO2Cl/organic base system .

Molecular Structure Analysis

The molecular structure of N,N-dimethylmethanesulfonamide derivatives can be characterized by various spectroscopic methods. For example, the crystal structure of a related compound, 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, was determined through X-ray crystallography, revealing unique interactions between the inhibitor and the enzyme carbonic anhydrase . The bond parameters and conformations of the N-H bond in other related compounds, such as N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide, have been compared to other methanesulfonanilides, showing some differences in bond and torsion angles .

Chemical Reactions Analysis

N,N-Dimethylmethanesulfonamide and its derivatives participate in various chemical reactions. For example, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole leads to the formation of biologically active N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl(naphthyl-1)]arylsulfonamides through a 1,4-addition scheme . Additionally, N-arylethynylsulfonamides can be oxidized with dimethyl sulfoxide (DMSO) to yield N-arenesulfonyl α-hydroxyamides, showcasing the versatility of sulfonamide derivatives in synthetic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethylmethanesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of different substituents on the aromatic ring can affect the conformation of the N-H bond, which is important for biological activity. The hydrogen bonding patterns observed in the crystal structures of these compounds can lead to the formation of dimers and further influence the packing of molecules in the solid state . The reactivity of these compounds in various chemical reactions, such as 1,4-addition and electrocyclization, is also a significant aspect of their chemical properties .

Scientific Research Applications

  • Organic Intermediate : “N,N-Dimethylmethanesulfonamide” is used as an organic intermediate . An organic intermediate is a compound that is formed in the steps between the reactants (the starting materials) and the final product in a chemical reaction.

  • Chemical Properties : This compound has a molecular formula of C3H9NO2S and a molecular weight of 123.17 g/mol . It has a melting point of 46°C to 50°C and a boiling point of 119°C to 120°C (17 mmHg) .

  • Thermodynamic Properties : The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like "N,N-Dimethylmethanesulfonamide" . These data can be used in various scientific fields, including physical chemistry and chemical engineering.

  • Organic Intermediate : “N,N-Dimethylmethanesulfonamide” is used as an organic intermediate . An organic intermediate is a compound that is formed in the steps between the reactants (the starting materials) and the final product in a chemical reaction.

  • Chemical Properties : This compound has a molecular formula of C3H9NO2S and a molecular weight of 123.17 g/mol . It has a melting point of 46°C to 50°C and a boiling point of 119°C to 120°C (17 mmHg) .

  • Thermodynamic Properties : The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like "N,N-Dimethylmethanesulfonamide" . These data can be used in various scientific fields, including physical chemistry and chemical engineering.

Safety And Hazards

N,N-Dimethylmethanesulfonamide is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash skin thoroughly after handling .

properties

IUPAC Name

N,N-dimethylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S/c1-4(2)7(3,5)6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFDSGHAIGTEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238698
Record name N,N-Dimethylmethanesulphonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylmethanesulfonamide

CAS RN

918-05-8
Record name N,N-Dimethylmethanesulfonamide
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Record name N,N-Dimethylmethanesulphonamide
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Record name N,N-Dimethylmethanesulfonamide
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Record name N,N-Dimethylmethanesulphonamide
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Record name N,N-dimethylmethanesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
SD Ross, M Finkelstein, EJ Rudd - The Journal of Organic …, 1972 - ACS Publications
The anodic oxidation of¿ V, jV-dimethylmethanesulfonamide has been studied in alcohols and in acetic acid, using quaternary ammonium fluoborates and nitrates as the supporting …
Number of citations: 21 pubs.acs.org
I Huzhva, E Shvets, M Kolosov - Kharkiv University Bulletin …, 2020 - periodicals.karazin.ua
Various vinylsulfones and vinylsulfonamides have a wide range of biological activities (mainly, inhibition of different types of enzymes) and are frequently used in synthetic organic …
Number of citations: 5 periodicals.karazin.ua
TC Higgs, A Parkin, S Parsons… - … Section E: Structure …, 2002 - scripts.iucr.org
The crystal structure of N-methylmethanesulfonamide, C2H7NO2S, which is liquid under ambient conditions, has been determined at low temperature. Both the methyl group and H …
Number of citations: 6 scripts.iucr.org
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
TM Stoeckinger, RJ Lemire, PG Sears - Journal of solution chemistry, 1983 - Springer
The conductances of eleven 1:1 salts have been measured at 50C in N,N-dimethylmethanesulfonamide (DMMSA) for electrolyte concentrations of 1.2−55.0×10 −4 mol-dm −3 . The …
Number of citations: 1 link.springer.com
P Ruostesuo, AM Häkkinen, R Liias-Lepistö… - … Acta Part A: Molecular …, 1988 - Elsevier
The 77 Se, 15 N, 13 C and 1 H NMR parameters have been determined for N,N-diethylbenzenesulfen- and N,N-diethylbenzeneseleneamide and the 1 H 13 C coupling constants …
Number of citations: 8 www.sciencedirect.com
LP Oznobikhina, NN Chipanina… - Russian Journal of …, 2009 - Springer
Orientation of Hydrogen Bond in Н-Complexes of Sulfones and Sulfonamides Page 1 ISSN 1070-3632, Russian Journal of General Chemistry, 2009, Vol. 79, No. 8, pp. 1674–1682. © …
Number of citations: 9 link.springer.com
M Mąkosza, A Kinowski… - Liebigs Annalen der …, 1986 - Wiley Online Library
5‐Nitro‐, 6‐nitro‐, and 8‐nitroquinoline react with the carbanions of chloromethyl phenyl sulfone, chloro‐N,N‐dimethylmethanesulfonamide and substituted acetonitriles XCH 2 CN (X = …
BA Shainyan, NN Chipanina… - Journal of Physical …, 2016 - Wiley Online Library
The effect of the electron–acceptor substituent CF 3 SO 2 at the imine nitrogen atom on the basicity and the electron distribution in N,N‐alkylformamidines (1, 2, 3, 4, 5) was studied …
Number of citations: 5 onlinelibrary.wiley.com
WK Plucknett, HP Woods - The Journal of Physical Chemistry, 1963 - ACS Publications
DIPOLE MOMENT OF CERTAIN SULFONAMIDES1 Page 1 Feb.. Dipole Moment of Certain Sulfonamides 271 DIPOLE MOMENT OF CERTAIN SULFONAMIDES1 By W. K. Plucknett …
Number of citations: 5 pubs.acs.org

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